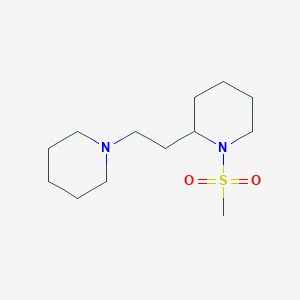
1-Methylsulfonyl-2-(2-piperidin-1-ylethyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylsulfonyl-2-(2-piperidin-1-ylethyl)piperidine is a chemical compound with the molecular formula C13H26N2O2S. It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom.
Preparation Methods
The synthesis of 1-Methylsulfonyl-2-(2-piperidin-1-ylethyl)piperidine typically involves the reaction of piperidine derivatives with sulfonium salts. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts under basic conditions . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions for large-scale production .
Chemical Reactions Analysis
1-Methylsulfonyl-2-(2-piperidin-1-ylethyl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Cyclization: The compound can participate in cyclization reactions to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as DBU, and reagents like hydrogen peroxide for oxidation. Major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Methylsulfonyl-2-(2-piperidin-1-ylethyl)piperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-Methylsulfonyl-2-(2-piperidin-1-ylethyl)piperidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
1-Methylsulfonyl-2-(2-piperidin-1-ylethyl)piperidine can be compared with other piperidine derivatives, such as:
Piperidine: A simpler structure with a wide range of applications in organic synthesis.
Icaridin: Known for its use as an insect repellent.
Piperidin-1-yl)ethylamino benzamides: Studied for their anti-inflammatory properties
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
6965-32-8 |
|---|---|
Molecular Formula |
C13H26N2O2S |
Molecular Weight |
274.43 g/mol |
IUPAC Name |
1-methylsulfonyl-2-(2-piperidin-1-ylethyl)piperidine |
InChI |
InChI=1S/C13H26N2O2S/c1-18(16,17)15-11-6-3-7-13(15)8-12-14-9-4-2-5-10-14/h13H,2-12H2,1H3 |
InChI Key |
YRQSMKZHDMJZRV-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCCCC1CCN2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















